MK-5046 - 1022152-70-0

MK-5046

Catalog Number: EVT-276095
CAS Number: 1022152-70-0
Molecular Formula: C20H18F6N4O
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-5046 is a small molecule classified as a nonpeptide agonist of the bombesin receptor subtype-3 (BRS-3). [, ] BRS-3, an orphan G-protein-coupled receptor, plays a significant role in regulating energy homeostasis, influencing physiological processes such as energy expenditure, food intake, and body weight. [, ] MK-5046's high selectivity and potency for BRS-3 have made it an invaluable tool in investigating the receptor's role in various physiological and pathological processes. [, ]

[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14) (Peptide #1)

Relevance: Peptide #1 serves as a valuable comparative tool in elucidating the unique pharmacological profile of MK-5046 . While both compounds activate phospholipase C in hBRS-3 cells, MK-5046 exhibits significantly higher potency . Furthermore, their activation kinetics and durations of action on PLC/MAPK pathways differ. Peptide #1 induces a rapid but transient stimulation, whereas MK-5046 produces a slower, more sustained response . These distinctions highlight the distinct ways these agonists interact with hBRS-3 and underscore the potential for diverse cellular responses elicited by each compound.

Bantag-1 (Boc-Phe-His-4-amino-5-cyclohexyl-2,4,5-trideoxypentonyl-Leu-(3-dimethylamino)benzylamide N-methylammonium trifluoroacetate)

Compound Description: Bantag-1 is a peptide antagonist recognized for its high affinity and specificity for the bombesin receptor subtype-3 (BRS-3) . It effectively blocks the activation of BRS-3 by agonists like Peptide #1 in a competitive manner .

Relevance: Bantag-1 is instrumental in investigations of MK-5046's mechanism of action at BRS-3 . Studies using radiolabeled Bantag-1 reveal that MK-5046 only partially inhibits its binding to BRS-3, suggesting an interaction distinct from traditional competitive binding observed with Peptide #1 . This observation, along with the non-competitive inhibition of MK-5046's action by Bantag-1, provides strong evidence for MK-5046's role as an allosteric agonist of BRS-3 . This distinction in binding behavior and the ability of Bantag-1 to differentiate between the actions of MK-5046 and Peptide #1 underscore its value in dissecting the complex pharmacology of BRS-3 ligands.

Overview

MK-5046 is a potent and selective agonist for the bombesin receptor subtype-3, which is an orphan G protein-coupled receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the management of obesity and metabolic disorders. MK-5046 has been shown to influence various physiological processes, including appetite regulation and energy expenditure, making it a valuable tool in pharmacological research.

Source and Classification

MK-5046 was developed through high-throughput screening of compound libraries aimed at identifying novel agonists for the bombesin receptor subtype-3. It is classified as a non-peptide agonist, distinguishing it from traditional peptide-based ligands. The compound's structure incorporates specific functional groups that enhance its binding affinity and selectivity for the bombesin receptor subtype-3.

Synthesis Analysis

The synthesis of MK-5046 involves advanced organic chemistry techniques. Initial synthesis steps typically utilize solid-phase peptide synthesis methods, which allow for the construction of complex peptide chains. The process involves:

  1. Solid-phase synthesis: Utilizing Boc chemistry on a resin to build the peptide sequence.
  2. Cleavage and purification: After synthesis, the crude peptides are cleaved from the resin using hydrogen fluoride and purified through high-performance liquid chromatography.
  3. Characterization: The purity and identity of MK-5046 are confirmed using mass spectrometry and analytic reverse-phase high-performance liquid chromatography, ensuring that the final product meets the required specifications for biological activity .
Molecular Structure Analysis

The molecular structure of MK-5046 is characterized by several distinct functional groups that contribute to its pharmacological properties. Key features include:

Data from structural studies indicate that MK-5046 exhibits specific binding characteristics to the bombesin receptor subtype-3, with an affinity that allows for effective receptor activation at low concentrations .

Chemical Reactions Analysis

MK-5046 undergoes various chemical reactions that are essential for its function as a receptor agonist. These reactions include:

  1. Binding interactions: MK-5046 binds to the bombesin receptor subtype-3, activating intracellular signaling pathways such as phospholipase C and mitogen-activated protein kinase.
  2. Allosteric modulation: Research indicates that MK-5046 functions as an allosteric agonist, meaning it can enhance or inhibit receptor activity through binding at sites distinct from the primary active site .
  3. Dissociation kinetics: The presence of MK-5046 alters the dissociation rates of other ligands from the bombesin receptor, indicating its potential role in modulating receptor dynamics .
Mechanism of Action

The mechanism of action of MK-5046 involves several key processes:

  1. Receptor activation: Upon binding to the bombesin receptor subtype-3, MK-5046 triggers a conformational change in the receptor, leading to activation of downstream signaling pathways.
  2. Intracellular signaling: This activation results in increased mobilization of intracellular calcium ions and stimulation of various kinases involved in cellular responses related to metabolism and appetite regulation.
  3. Physiological effects: The compound's action leads to physiological changes such as increased energy expenditure and modulation of food intake, contributing to its potential anti-obesity effects .
Physical and Chemical Properties Analysis

MK-5046 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in pharmacological studies.
  • Stability: The compound shows stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent.
  • Molecular weight: The molecular weight is consistent with its classification as a small molecule drug candidate.

These properties are essential for determining the compound's suitability for further development in clinical applications .

Applications

MK-5046 has significant scientific uses, particularly in:

  1. Obesity research: Its ability to modulate appetite and energy balance makes it a candidate for obesity treatment.
  2. Pharmacological studies: Researchers utilize MK-5046 to explore the physiological roles of bombesin receptors in various biological systems.
  3. Metabolic disorders: Given its effects on energy expenditure, MK-5046 is being investigated for potential applications in treating metabolic syndromes related to obesity .
Introduction to MK-5046 as a Pharmacological Tool

Structural Identification of MK-5046

Chemical Formula and Molecular Weight Analysis

MK-5046 (CAS 1022152-70-0) is a structurally defined small molecule with the chemical formula C₂₀H₁₈F₆N₄O. Its molecular weight is 444.37 g/mol, featuring a chiral center that confers stereospecific activity, with the (S)-enantiomer being the pharmacologically active form. The structure integrates several key moieties: a fluorinated cyclopropylmethyl group attached to an imidazole ring, a trifluoromethyl alcohol linker, and a pyrazolylphenyl substituent. This design contributes to its high affinity for Bombesin Receptor Subtype-3 (BRS-3) and metabolic stability. Fluorine atoms at strategic positions shield metabolic hotspots, reducing oxidative degradation and enhancing membrane permeability [1] [8] [10].

Table 1: Molecular Properties of MK-5046

PropertyValue
Chemical FormulaC₂₀H₁₈F₆N₄O
Molecular Weight (g/mol)444.37
CAS Number1022152-70-0
Key Structural FeaturesChiral center, trifluoromethyl groups, imidazole-pyrazole system

Synthesis Pathways and Optimization Strategies

The synthesis of MK-5046 evolved through iterative medicinal chemistry optimization. Initial leads like compound 2 (Bag-1) exhibited potent BRS-3 agonism (EC₅₀ = 47 nM) but suffered from poor pharmacokinetics due to hepatic oxidation of the pyridine ring and ethyl linker. To address this, a fluoropyridine analog (3) was synthesized, improving metabolic stability (rat liver microsome half-life: 3 min vs. 1 min for 2) [3] [7] [10]. Further modifications focused on:

  • Linker Optimization: Introduction of a tertiary alcohol at the benzylic position reduced susceptibility to oxidation.
  • Fluorinated Alkyl Chains: Replacement of branched alkyl groups with trifluoromethylcyclopropylmethyl enhanced metabolic stability and receptor selectivity.
  • Chiral Resolution: Enantiomeric separation ensured optimal receptor engagement, with the (S)-configuration showing superior potency.The final synthesis employs palladium-catalyzed cross-coupling between stannane intermediates and bromofluoropyridines, followed by chiral separation to yield MK-5046 [3] [10].

Historical Context in Bombesin Receptor Research

Evolution from Peptide Agonists to Small-Molecule Ligands

Early BRS-3 research relied on non-selective peptide agonists like [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) (peptide-1), which activated all bombesin receptor subtypes (GRPR, NMBR, BRS-3) with similar potency. This lack of selectivity impeded mechanistic studies of BRS-3-specific functions. The discovery of MK-5046 marked a paradigm shift as the first orally active, selective small-molecule BRS-3 agonist (EC₅₀ = 25 nM for human BRS-3). Its non-peptide structure conferred advantages over peptide tools:

  • Receptor Selectivity: >100-fold selectivity for BRS-3 over GRPR/NMBR [5] [6].
  • Pharmacokinetic Properties: Oral bioavailability and CNS penetration enabled in vivo obesity studies.
  • Allosteric Mechanism: MK-5046 binds a site distinct from orthosteric peptide agonists, modulating receptor conformation differently [5] [8].

Table 2: Key Agonists in BRS-3 Research

CompoundTypehBRS-3 EC₅₀SelectivityKey Limitation
Peptide-1Peptide~10 nMLow (pan-BnR agonist)Rapid proteolysis
Bag-1 (Compound 2)Small molecule47 nMModerateHigh clearance (T₁/₂=1 min)
MK-5046Small molecule25 nMHighSpecies potency variation

Role in Deorphanizing Bombesin Receptor Subtype-3 (BRS-3)

BRS-3 was initially classified as an orphan receptor due to the absence of an identified endogenous high-affinity ligand. While it shares 50% homology with GRPR/NMBR, it does not bind bombesin or related peptides with high affinity. MK-5046 played a pivotal role in "deorphanizing" BRS-3 pharmacologically by:

  • Validating Functional Relevance: In diet-induced obese (DIO) mice, MK-5046 reduced food intake (30 mg/kg, p.o.) and body weight via BRS-3-specific mechanisms, as effects were absent in Brs3 knockout mice [1] [3] [9].
  • Probing Signaling Pathways: MK-5046 stimulated phospholipase C (PLC) and increased intracellular calcium, confirming BRS-3’s Gq-coupling. Its allosteric action was evidenced by incomplete displacement of radiolabeled antagonist Bantag-1 and noncompetitive inhibition kinetics [5] [8].
  • Revealing Physiological Roles: Studies with MK-5046 elucidated BRS-3’s roles in energy homeostasis, including:
  • Upregulation of resting metabolic rate and thermogenesis
  • Suppression of appetite via central nervous system pathways
  • Potentiation of glucose-stimulated insulin secretion [9] [3].

Table 3: Functional Effects of MK-5046 in Preclinical Models

EffectExperimental ModelResultMechanistic Insight
Food Intake ReductionDIO mice (oral, 30 mg/kg)40-60% acute reductionBRS-3-dependent; absent in KO mice
Body Weight LossDIO mice (s.c., 14 days)Significant dose-dependent reductionLinked to increased metabolic rate
Insulin SecretionHuman islets (in vitro)Enhanced glucose-stimulated secretionDirect β-cell PLC activation

Properties

CAS Number

1022152-70-0

Product Name

MK-5046

IUPAC Name

(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

Molecular Formula

C20H18F6N4O

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1

InChI Key

UJINBEQCDMOAHM-SFHVURJKSA-N

SMILES

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK5046; MK-5046; MK 5046.

Canonical SMILES

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Isomeric SMILES

C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.